molecular formula C21H21FN2O5 B1435970 (S)-Desmethyl Citalopram Ethanedioate CAS No. 852172-06-6

(S)-Desmethyl Citalopram Ethanedioate

Cat. No. B1435970
M. Wt: 400.4 g/mol
InChI Key: KIBDQJQSZZNPGM-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citalopram is used to treat depression, including major depressive disorder (MDD). It is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) .


Synthesis Analysis

The synthesis of 5-carboxyescitalopram involves a solution of escitalopram in 6N HCl and distilled water, which is stirred at a reflux for 72 hours .


Molecular Structure Analysis

Citalopram has a molecular formula of C20H21FN2O and a molecular weight of 324.4 g/mol . It is a member of 2-benzofurans, a nitrile, an organofluorine compound, a cyclic ether, and a tertiary amino compound . It is a conjugate base of a 3- [5-cyano-1- (4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium .


Chemical Reactions Analysis

The effects of citalopram and N-demethylcitalopram depend primarily on the S-enantiomers: S-citalopram and S-demethylcitalopram. The in-vitro inhibition of serotonin uptake of S-citalopram and S-demethylcitalopram is 167 and 6.6 times more potent, respectively, than the R-enantiomers .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • Citalopram is metabolized into N-desmethylcitalopram partially by CYP2C19 and CYP3A4, and further into di-desmethylcitalopram by CYP2D6. These metabolites are not active, indicating a complex metabolic pathway that requires consideration in pharmacokinetic studies (Brøsen & Naranjo, 2001).

Environmental Fate

  • The stability and degradation of citalopram under simulated sunlight conditions were studied, showing its relative stability in various aqueous solutions, including natural waters. N-desmethylcitalopram was identified as a major photoproduct, highlighting the environmental persistence of citalopram and its metabolites (Kwon & Armbrust, 2005).

Analytical Detection

  • Analytical methods for the detection of citalopram and its metabolites have been developed, including HPLC assays for stereoselective analysis. These methods are crucial for therapeutic drug monitoring and investigating pharmacokinetic/pharmacodynamic relationships (Zheng et al., 2000).

  • Additionally, LC-MS/MS methods have been established for simultaneous determination of citalopram and desmethylcitalopram in human plasma, applied to pharmacokinetic studies. Such analytical techniques are essential for understanding drug metabolism and facilitating clinical research (Jiang et al., 2010).

Safety And Hazards

The risk of QT prolongation with citalopram seems to be dose-dependent, and those with cardiac disease and other QT-prolonging risk factors are more vulnerable . The FDA recommends not using doses higher than 40 mg/d because of potential QTc prolongation .

Future Directions

Future studies involving polygenic single nucleotide polymorphism score analysis or meta-analysis of multiple genome-wide association study datasets, may be more successful in defining the impact of pharmacokinetic polymorphisms as a subset of the variation that influences citalopram response . The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action .

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBDQJQSZZNPGM-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Desmethyl Citalopram Ethanedioate

Synthesis routes and methods

Procedure details

A solution of 1-[3-(N-methyl-ammonium)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran-carbonitrile (0.70 g, 2.24 mmol) and formaldehyde (0.5 mL, 6.7 mmol, 37% aqueous solution) in 98% formic acid (5 mL) was refluxed for 4 h. After cooling, 4 M HCI (2 mL) was added and the resulting mixture was evaporated. 1 M NaOH (50 mL) was added to the residue and extracted with Et2O (3×100 mL). The organic extract was washed with brine, dried and evaporated. The oxalate salt was isolated from acetone (0.22 g, 30%). DSC (open chamber), Tonset=157.73, Tpeak=160.80. The NMR-spectra were identical with those obtained from citalopram oxalate prepared in example 2. Anal. (C20H21N2O, C2H2O4, ¼ H2O) calcd. C: 63.06; H: 5.67; N: 6.69. Found C: 63.24; H: 5.65; N: 6.62.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Desmethyl Citalopram Ethanedioate
Reactant of Route 2
(S)-Desmethyl Citalopram Ethanedioate
Reactant of Route 3
(S)-Desmethyl Citalopram Ethanedioate
Reactant of Route 4
(S)-Desmethyl Citalopram Ethanedioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-Desmethyl Citalopram Ethanedioate
Reactant of Route 6
(S)-Desmethyl Citalopram Ethanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.